Aspartyl-Lysine -

Aspartyl-Lysine

Catalog Number: EVT-14005747
CAS Number:
Molecular Formula: C10H19N3O5
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Aspartyl-Lysine can be synthesized through several methods, typically involving the coupling of L-aspartic acid and L-lysine. The most common approach is through peptide synthesis techniques, which may include:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The protection of functional groups is crucial to ensure selective reactions.
  • Liquid-Phase Synthesis: This method allows for the formation of peptides in solution, where reactants are mixed in appropriate solvents under controlled conditions.

Technical Details

In solid-phase synthesis, L-aspartic acid is usually first activated (e.g., using coupling agents like Dicyclohexylcarbodiimide) before being linked to L-lysine. The reaction conditions must be optimized to favor the formation of the desired dipeptide while minimizing side reactions.

Molecular Structure Analysis

Structure

Aspartyl-Lysine has the chemical formula C10H19N3O5C_{10}H_{19}N_{3}O_{5} and a molecular weight of approximately 247.28 g/mol . The structure consists of:

  • An α-amino group from L-lysine
  • A carboxylic acid group from L-aspartic acid
  • A side chain derived from both amino acids

Data

The structural representation can be depicted as follows:

Aspartyl LysineL Aspartic Acid+L Lysine\text{Aspartyl Lysine}\rightarrow \text{L Aspartic Acid}+\text{L Lysine}

This illustrates the combination of both amino acids into a single dipeptide structure.

Chemical Reactions Analysis

Reactions

Aspartyl-Lysine participates in various biochemical reactions, primarily involving hydrolysis and further degradation into its constituent amino acids. The following reactions are notable:

  • Hydrolysis: In physiological conditions or enzymatic environments, Aspartyl-Lysine can be hydrolyzed back into L-aspartic acid and L-lysine.
  • Peptide Bond Formation: Under specific conditions (e.g., in peptide synthesis), Aspartyl-Lysine can react with other amino acids to form longer peptides or proteins.

Technical Details

The stability of Aspartyl-Lysine under physiological pH levels allows it to function effectively within metabolic pathways without rapid degradation. Its interactions with enzymes may also influence its reactivity and stability.

Mechanism of Action

Process

Aspartyl-Lysine's mechanism of action primarily involves its role as a metabolite in protein catabolism. Upon absorption in the intestines, it can be utilized by cells for various functions including:

  • Protein Synthesis: It serves as a building block for new proteins.
  • Cell Signaling: Certain dipeptides have been shown to influence cellular signaling pathways.

Data

Research indicates that Aspartyl-Lysine may have physiological effects that contribute to metabolic regulation, though specific mechanisms remain an area for further investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Aspartyl-Lysine is highly soluble in water due to its hydrophilic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for dipeptides.

Chemical Properties

  • pH Stability: It maintains stability across a range of physiological pH levels.
  • Reactivity: The presence of both amino and carboxylic groups allows for participation in various biochemical reactions.

Relevant data regarding these properties can be obtained from databases such as PubChem .

Applications

Scientific Uses

Aspartyl-Lysine has several applications in scientific research and nutrition:

  • Nutritional Supplement: Due to its essential components, it may be included in dietary supplements aimed at improving protein intake.
  • Biochemical Research: It serves as a model compound for studying peptide synthesis and metabolism.
  • Pharmaceutical Development: Investigations into its potential therapeutic effects are ongoing, particularly regarding its role in metabolic processes.
Biosynthesis Pathways and Enzymatic Regulation

Microbial Biosynthetic Routes in Lactobacilli and Bacillus Species

The dipeptide aspartyl-lysine arises primarily through post-translational modifications within bacterial cell wall biosynthesis. In Lactobacilli and Bacillus species, lysine biosynthesis occurs via the diaminopimelate (DAP) pathway, a branch of the aspartate-derived amino acid family. This pathway initiates with aspartate phosphorylation by aspartokinase (AK), which exists in multiple isoforms with distinct regulatory properties:

  • AK I (ThrA in E. coli) is feedback-inhibited by threonine
  • AK II (MetL) by methionine
  • AK III (LysC) by lysine [9].

In Bacillus methanolicus, three AK isozymes (DapG, LysC, YclM) exhibit differential transcriptional regulation: lysC is repressed 5-fold by exogenous lysine, while yclM is repressed 5-fold by methionine [6]. Downstream enzymes like dihydrodipicolinate synthase (DHDPS), encoded by dapA, catalyze the committed step of lysine biosynthesis and are feedback-inhibited by lysine. The pathway culminates in meso-diaminopimelate (meso-DAP) formation—a precursor for both lysine and peptidoglycan cross-links. In Bacillus subtilis, meso-DAP is incorporated into peptidoglycan via transpeptidation reactions, where it forms amide bonds with D-alanine residues of adjacent peptide chains, generating aspartyl-lysine isopeptide linkages [3] [6].

Table 1: Key Enzymes in Microbial Aspartyl-Lysine Biosynthesis

EnzymeGeneRegulatory MechanismPathway Role
Aspartokinase IIIlysCFeedback-inhibited by lysine; transcriptionally repressed by lysineAspartate phosphorylation
Dihydrodipicolinate synthasedapAFeedback-inhibited by lysine; rate-limiting stepCyclization of aspartate semialdehyde + pyruvate
Diaminopimelate epimerasedapFSubstrate-driven activationmeso-DAP formation
TranspeptidasepbpSubstrate availability (lipid II-bound peptides)Peptidoglycan cross-linking

Enzymatic Mechanisms of ε-Aspartyl-Lysine Formation in Bacterial Cell Walls

The ε-aspartyl-lysine bond is a non-peptidic isopeptide linkage formed between the β-carboxyl group of aspartate and the ε-amino group of lysine (or meso-DAP). This bond is synthesized during peptidoglycan maturation via transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs). In Gram-positive bacteria like Bacillus spp., the peptidoglycan stem peptide typically contains meso-DAP at the third position, which serves as the nucleophile for cross-linking:

  • Carboxypeptidases remove the terminal D-alanine from lipid II-bound pentapeptides (e.g., L-Ala→D-Glu→meso-DAP→D-Ala→D-Ala), exposing the penultimate D-Ala.
  • Transpeptidases (e.g., PBP1) cleave the D-Ala→D-Ala bond, releasing D-Ala and forming an acyl-enzyme intermediate.
  • The ε-amino group of meso-DAP from an adjacent stem peptide attacks this intermediate, forming an ε-(D-Asp)←meso-DAP isopeptide bond [3] [7].

In Lactobacillus plantarum, this cross-link is essential for cell wall integrity. Mutants lacking meso-DAP biosynthesis show cell lysis phenotypes, underscoring the dipeptide’s structural role. The reaction mechanism involves a catalytic serine residue in PBPs that forms a transient ester bond with the carbonyl carbon of D-Ala, followed by nucleophilic displacement by the ε-amine of meso-DAP [7].

Table 2: Aspartyl-Lysine Cross-Linking Patterns in Bacterial Taxa

Bacterial GroupStem Peptide Residue 3Cross-Link TypeCatalytic Enzyme
Bacillus subtilismeso-DAPAsp←meso-DAP (isopeptide)PBP1 / PBP2b
Escherichia colimeso-DAPDirect (D-Ala←meso-DAP)PBP1A
Staphylococcus aureusL-LysGly5←L-Lys (isopeptide)PBP2

Role of Peptidases and Transferases in Dipeptide Assembly

Peptidases and aminotransferases are pivotal for generating aspartyl-lysine precursors. In Thermus thermophilus, which utilizes the α-aminoadipate (AAA) pathway for lysine biosynthesis, the enzyme LysJ (an N²-acetylornithine aminotransferase homolog) catalyzes a critical step. LysJ transfers the ε-amino group from N²-acetyllysine to 2-oxoglutarate, yielding glutamate and N²-acetyl-α-aminoadipate-δ-semialdehyde. Though LysJ exhibits 16-fold higher activity toward N²-acetylornithine (an arginine precursor) than N²-acetyllysine, its knockout abolishes lysine biosynthesis, confirming its dual metabolic role [5].

In dipeptide assembly, non-ribosomal peptide synthetases (NRPSs) may bypass ribosomal pathways. For example, the fungal lysine biosynthetic enzyme α-aminoadipate reductase (Lys2) is a mono-modular NRPS-like enzyme that activates α-aminoadipate, reduces it to α-aminoadipate semialdehyde, and incorporates it into lysine. Though not directly synthesizing aspartyl-lysine, this mechanism demonstrates how adenylation domains and peptidyl carrier proteins can generate amino acid derivatives [7]. Bacterial transpeptidases functionally resemble peptidases by cleaving peptide bonds and forming new amide linkages. Their active sites contain a conserved Ser-X-X-Lys motif, where the lysine residue acts as a general base to deprotonate the catalytic serine, enabling nucleophilic attack on the D-Ala→D-Ala bond [3].

Comparative Analysis of Aspartyl-Lysine Synthesis in Prokaryotes vs. Eukaryotes

Prokaryotes synthesize aspartyl-lysine primarily as a structural component in peptidoglycan, whereas eukaryotes utilize it in histone modifications and ubiquitin-mediated proteolysis. In plants and fungi, lysine biosynthesis diverges:

  • Plants: Utilize the DAP pathway in plastids. Aspartokinase is feedback-inhibited by lysine (monofunctional AKs) or threonine (bifunctional AK-HSDH). However, plants lack peptidoglycan and thus do not form aspartyl-lysine cross-links [4] [8].
  • Fungi: Employ the α-aminoadipate (AAA) pathway. α-Aminoadipate is activated by Lys2 (an NRPS-like reductase) and converted to lysine via saccharopine. Fungal cell walls contain chitin, not peptidoglycan, so aspartyl-lysine bonds are absent [7].

Notably, eukaryotes form aspartyl-lysine isopeptide bonds in regulatory contexts:

  • Histone ubiquitination: Ubiquitin’s C-terminal glycine forms isopeptide bonds with ε-amines of histone lysines.
  • Transglutaminase activity: In mammals, transglutaminases catalyze ε-(γ-glutamyl)lysine cross-links in fibrin matrices.These reactions mirror bacterial transpeptidation but use cysteine-dependent transglutaminases instead of serine-based PBPs [2] [8].

Table 3: Aspartyl-Lysine Biosynthesis Across Domains of Life

FeatureProkaryotesPlantsFungi/Animals
Lysine pathwayDAP or AAA (thermophiles)DAP in plastidsAAA in mitochondria
Aspartyl-lysine bondPeptidoglycan cross-linksAbsentAbsent (no peptidoglycan)
Key enzymesPBPs, meso-DAP ligasesAK, DHDPS (feedback-inhibited)Lys2 (NRPS-like)
Functional roleCell wall integrityMetabolic intermediateEpigenetic modifications

Concluding Remarks

The aspartyl-lysine dipeptide exemplifies how conserved biochemical motifs—isopeptide bonds, aminotransferase reactions, and cross-linking enzymes—are repurposed across evolution. While prokaryotes exploit this bond for structural reinforcement in peptidoglycan, eukaryotes co-opt similar chemistry for epigenetic regulation. Understanding these divergent biosynthetic strategies illuminates fundamental principles of cellular architecture and offers targets for antimicrobial development.

Properties

Product Name

Aspartyl-Lysine

IUPAC Name

6-amino-2-[(2-amino-3-carboxypropanoyl)amino]hexanoic acid

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

OAMLVOVXNKILLQ-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N

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